Derazantinib - 1234356-69-4

Derazantinib

Catalog Number: EVT-287337
CAS Number: 1234356-69-4
Molecular Formula: C29H29FN4O
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Derazantinib is an orally bioavailable, ATP-competitive, small-molecule kinase inhibitor. [, , , ] It is currently under investigation for its potential as an anti-cancer agent. [, , , , , , , , ]

Classification: Kinase inhibitor, specifically targeting fibroblast growth factor receptors (FGFRs). [, , , , , , ]

  • The role of FGFR signaling in various cancers. [, , , , , ]
  • The potential of FGFR inhibition as a therapeutic strategy in various cancers. [, , , , , , , , , ]
  • The development of biomarkers to predict response to Derazantinib treatment. [, , , ]
  • The combination of Derazantinib with other therapies, such as chemotherapy and immunotherapy. [, , , , ]
Mechanism of Action

Derazantinib primarily exerts its anti-cancer effects by inhibiting the activity of FGFR subtypes 1, 2, and 3. [, ] FGFRs are receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, angiogenesis, and survival. [, , ] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, and amplifications, is implicated in the development and progression of various cancers. [, , , , , , , , , , ]

By blocking the activity of FGFRs, Derazantinib inhibits downstream signaling pathways involved in tumor cell growth, survival, and angiogenesis. [, ]

Furthermore, Derazantinib demonstrates inhibitory activity against colony-stimulating factor-1 receptor (CSF1R). [, , ] CSF1R plays a role in the maintenance of tumor-associated macrophages, which can contribute to an immunosuppressive tumor microenvironment. [, ] Inhibition of CSF1R by Derazantinib may contribute to its anti-cancer activity, particularly in combination with immunotherapy. [, , ]

Applications
  • Intrahepatic Cholangiocarcinoma (iCCA): Derazantinib has demonstrated promising clinical activity in patients with advanced iCCA harboring FGFR2 fusions, mutations, or amplifications. [, , , , , , , ] Clinical trials have shown that Derazantinib treatment can lead to tumor shrinkage, disease control, and improved progression-free survival in this patient population. [, , , , ]
  • Urothelial Carcinoma: Derazantinib is being evaluated in clinical trials for the treatment of metastatic urothelial carcinoma with activating FGFR genetic aberrations. [, , , ] While initial results have shown limited efficacy as monotherapy, further investigation is ongoing to assess its potential in combination with immunotherapy. [, , ]
  • Gastric Cancer: Preclinical studies have demonstrated the anti-tumor efficacy of Derazantinib in gastric cancer models, particularly those with high FGFR gene expression. [, , ] Derazantinib also demonstrated synergistic effects when combined with paclitaxel in preclinical models. [, ]
  • Keloid Fibroblasts: In vitro studies have shown that Derazantinib can inhibit the proliferation, migration, invasion, and collagen production of keloid fibroblasts. [] This suggests its potential as a therapeutic agent for keloids, but further research is needed.
Future Directions
  • Optimization of patient selection: Identifying biomarkers beyond FGFR genetic alterations to better predict which patients are most likely to benefit from Derazantinib treatment. [, , , ] This includes exploring the role of FGFR expression levels, tumor microenvironment factors, and other potential resistance mechanisms.
  • Development of rational combination therapies: Investigating the combination of Derazantinib with other targeted therapies, chemotherapy, and immunotherapy to enhance its efficacy and overcome resistance. [, , , , ] This includes exploring combinations with immune checkpoint inhibitors, such as atezolizumab, and other agents that target the tumor microenvironment.
  • Overcoming resistance mechanisms: Investigating mechanisms of resistance to Derazantinib and developing strategies to overcome them. [, ] This includes exploring the role of acquired mutations in FGFRs and other signaling pathways, as well as the influence of the tumor microenvironment.

Properties

CAS Number

1234356-69-4

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ 087; ARQ087; ARQ-087; Derazantinib

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.